molecular formula C9H8Cl2O2 B13356367 3-(Dichloromethyl)phenyl Acetate

3-(Dichloromethyl)phenyl Acetate

Cat. No.: B13356367
M. Wt: 219.06 g/mol
InChI Key: NDFSVZCNYDLXOU-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)phenyl Acetate is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further esterified with an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethyl)phenyl Acetate typically involves the esterification of 3-(Dichloromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)phenyl Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dichloromethyl)phenyl Acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)phenyl Acetate
  • 3-(Bromomethyl)phenyl Acetate
  • 3-(Fluoromethyl)phenyl Acetate

Uniqueness

3-(Dichloromethyl)phenyl Acetate is unique due to the presence of two chlorine atoms in the dichloromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

[3-(dichloromethyl)phenyl] acetate

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-3-7(5-8)9(10)11/h2-5,9H,1H3

InChI Key

NDFSVZCNYDLXOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(Cl)Cl

Origin of Product

United States

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